2-((Methyl(dioxido)sulfanyl)thio)benzoic acid
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Overview
Description
2-((Methyl(dioxido)sulfanyl)thio)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a methyl(dioxido)sulfanyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyl(dioxido)sulfanyl)thio)benzoic acid typically involves the reaction of benzoic acid derivatives with methyl(dioxido)sulfanyl reagents. One common method involves the use of a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania–alumina mixed oxide at 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((Methyl(dioxido)sulfanyl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl(dioxido)sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-((Methyl(dioxido)sulfanyl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Methyl(dioxido)sulfanyl)thio)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar benzoic acid core but differ in the substituents attached to the ring.
Thiazole derivatives: These compounds contain a thiazole ring fused to a benzene ring and exhibit diverse biological activities.
Uniqueness
2-((Methyl(dioxido)sulfanyl)thio)benzoic acid is unique due to the presence of the methyl(dioxido)sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
37556-50-6 |
---|---|
Molecular Formula |
C8H8O4S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-methylsulfonylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O4S2/c1-14(11,12)13-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
BWTDRLITNJCZIX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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